molecular formula C16H12N2S2 B016289 3,3'-Diindolyl Disulphide CAS No. 61830-39-5

3,3'-Diindolyl Disulphide

Cat. No.: B016289
CAS No.: 61830-39-5
M. Wt: 296.4 g/mol
InChI Key: NNBHHSOOWJVMMD-UHFFFAOYSA-N
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Description

3,3'-Diindolyl Disulphide, also known as this compound, is a useful research compound. Its molecular formula is C16H12N2S2 and its molecular weight is 296.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Disulphide-Thiol Chemistry for Drug Delivery : The chemistry of disulphides, including 3,3'-Diindolyl Disulphide, provides versatile tools for macromolecular design and synthesis. These compounds have potential applications in creating polyfunctional materials for specialized drug delivery and biological therapeutics (Kgesa et al., 2015).

  • Antifungal Properties : this compound derivatives, such as 3,3'-diindolyl-2,2'-tetrasulfide, have shown significant potential as antifungal agents against various human and plant diseases. They exhibit marked activity against dermatophytes and Botrytis cinerea, a plant pathogen (Montanari et al., 1981).

  • Semiconducting to Metallic Transition : Pressure-induced transition in multilayered molybdenum disulphide, a related compound, allows for novel device development by coupling mechanical, electrical, and optical properties. This finding has implications for semiconductor technology and device applications (Nayak et al., 2014).

  • Reversible Disulphide Formation in Polymers : Reversible disulphide formation in polymer networks, similar to the chemistry of this compound, is being researched for advanced applications such as drug delivery vehicles, bioartificial implants, and self-healing polymers (Gyarmati et al., 2013).

  • Role in Protein Folding and Stability : In prokaryotes, disulphide bond formation plays a crucial role in protein folding and stability. Compounds like this compound can be relevant in understanding and manipulating these processes (Bardwell, 1994).

  • Thiolation of Proteins : The chemistry involving disulphides is used for thiolation of proteins and reversible protein-protein conjugation. This has important applications in biochemical and pharmaceutical research (Carlsson et al., 1978).

Safety and Hazards

The safety data sheets for related compounds such as Dimethyl disulfide indicate that these types of compounds can be highly flammable and toxic if swallowed or inhaled . They may also cause an allergic skin reaction, serious eye irritation, and drowsiness or dizziness .

Biochemical Analysis

Biochemical Properties

3,3’-Diindolyl Disulphide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

Studies have shown that 3,3’-Diindolyl Disulphide can influence cell function. It has been found to have an impact on cell signaling pathways, gene expression, and cellular metabolism . It has been observed to have anti-cancer properties, influencing apoptosis, autophagy, invasion, cell cycle regulation, metastasis, angiogenesis, and endoplasmic reticulum (ER) stress .

Molecular Mechanism

The molecular mechanism of action of 3,3’-Diindolyl Disulphide is complex and multifaceted. It exerts its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3’-Diindolyl Disulphide can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of 3,3’-Diindolyl Disulphide can vary with different dosages in animal models

Metabolic Pathways

3,3’-Diindolyl Disulphide is involved in various metabolic pathways. It interacts with several enzymes and cofactors

Transport and Distribution

It is possible that it interacts with certain transporters or binding proteins, and it may have effects on its localization or accumulation .

Properties

IUPAC Name

3-(1H-indol-3-yldisulfanyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2S2/c1-3-7-13-11(5-1)15(9-17-13)19-20-16-10-18-14-8-4-2-6-12(14)16/h1-10,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBHHSOOWJVMMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)SSC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395128
Record name 3,3'-Diindolyl Disulphide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61830-39-5
Record name 3,3'-Diindolyl Disulphide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.